molecular formula C12H10BrNO B1610162 3-Bromo-4-(4-methoxyphenyl)pyridine CAS No. 88345-97-5

3-Bromo-4-(4-methoxyphenyl)pyridine

Cat. No.: B1610162
CAS No.: 88345-97-5
M. Wt: 264.12 g/mol
InChI Key: OHGNCIYQZUABSZ-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Organic Synthesis

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, widely recognized for their presence in natural products, pharmaceuticals, and functional materials. nih.govresearchgate.net The incorporation of a halogen atom, such as bromine, onto the pyridine ring dramatically enhances its synthetic utility. mdpi.com Halogenated pyridines are key intermediates in a multitude of chemical reactions, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. arkat-usa.orgresearchgate.net

These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, allowing chemists to selectively assemble complex molecular architectures. researchgate.netacs.org The bromine atom on the 3-Bromo-4-(4-methoxyphenyl)pyridine scaffold serves as a versatile synthetic handle. Its position on the electron-deficient pyridine ring makes it susceptible to various coupling partners, enabling the introduction of diverse functional groups and the construction of novel biaryl and heteroaryl compounds. arkat-usa.orgmdpi.com The pyridine nitrogen itself can influence reactions, sometimes participating in catalysis or requiring neutralization, and its basicity can be tuned by the substituents on the ring. nih.govnih.gov This reactivity makes halogenated pyridines indispensable in the creation of new therapeutic agents and advanced organic materials. mdpi.comrsc.org

Strategic Importance of the Methoxyphenyl Moiety in Chemical Design

The methoxyphenyl group, a benzene (B151609) ring substituted with a methoxy (B1213986) (-OCH3) group, is a common feature in a vast array of biologically active molecules and functional materials. Its inclusion in a molecular design is a strategic choice aimed at modulating the compound's physicochemical and biological properties. The methoxy group is an electron-donating group, which can influence the electronic distribution within the entire molecule, affecting its reactivity and interaction with biological targets.

This moiety is frequently found in compounds developed for medicinal chemistry. For instance, it is a key structural element in certain kinase inhibitors and has been incorporated into inverse agonists for serotonin (B10506) receptors designed to treat insomnia. umn.edu The methoxy group can also form crucial hydrogen bonds and participate in hydrophobic interactions within protein binding sites. In materials science, the methoxyphenyl moiety is utilized in the design of ligands for spin-crossover complexes and in molecules with non-linear optical properties. nih.govnih.gov Its presence in the antitubulin agent 3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)pyridine highlights its role in creating compounds with potent anticancer activity. nih.gov

Overview of Research Trajectories for this compound

While direct and extensive research focusing exclusively on this compound is emerging, the research trajectories for this compound can be inferred from studies on closely related structures. The primary application of this molecule is as a versatile intermediate in organic synthesis, leveraging its dual functionalities for the construction of larger, more complex systems.

Research involving similar 3,4-disubstituted pyridine scaffolds points towards two main directions:

Medicinal Chemistry: The core structure is a validated pharmacophore. For example, a series of 3-aryl-4-(phenyl)pyridine derivatives have been investigated as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drugs. nih.gov The this compound scaffold provides an ideal starting point for creating libraries of such compounds. The bromine atom can be replaced via Suzuki or other cross-coupling reactions with various aryl or heteroaryl groups, while the methoxyphenyl group is a known feature in many bioactive molecules.

Materials Science: The pyridine and phenyl rings offer opportunities for creating ligands for coordination complexes with interesting photophysical or magnetic properties. nih.gov For instance, a complex ligand containing a 3-bromo-4-methoxyphenyl unit has been used to synthesize an iron(II) complex that exhibits spin-crossover behavior, a property valuable for molecular switches and sensors. nih.gov Furthermore, related chalcone (B49325) structures containing the 3-bromo-4-methoxyphenyl moiety have been studied for their potential as non-linear optical materials. nih.gov

The synthetic utility of this compound lies in its potential to serve as a building block for these advanced applications, enabling the systematic exploration of structure-activity relationships in both drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-(4-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-10-4-2-9(3-5-10)11-6-7-14-8-12(11)13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHGNCIYQZUABSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463473
Record name 3-Bromo-4-(4'-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88345-97-5
Record name 3-Bromo-4-(4'-methoxyphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 4 4 Methoxyphenyl Pyridine and Analogues

Stepwise Construction of the Pyridine (B92270) Core

The formation of the central pyridine ring is a critical aspect of synthesizing 3-Bromo-4-(4-methoxyphenyl)pyridine. Chemists employ several strategies that build the heterocyclic core step-by-step, allowing for controlled introduction of the required substituents.

Approaches from Substituted Nitropyridines

One established method for constructing substituted pyridines involves using nitropyridine derivatives as starting materials. For instance, a plausible, though not explicitly detailed for this specific target, synthetic pathway could begin with a precursor like 2-chloro-3-nitropyridine. This approach would involve a sequence of reactions to build the desired 4-arylpyridine structure.

The initial step would typically be a nucleophilic aromatic substitution to replace the chloro group. This would be followed by the reduction of the nitro group to an amine, which can then be removed or converted to another functional group. The aryl substituent at the 4-position is commonly introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, after the formation of a suitable precursor. This stepwise functionalization allows for the methodical assembly of the pyridine core with the desired substitution pattern.

Cycloaddition Strategies for Pyridine Ring Formation

Cycloaddition reactions offer a powerful and convergent approach to pyridine synthesis. rsc.org Among these, inverse electron demand Diels-Alder (iEDDA) reactions are particularly effective. acsgcipr.org This strategy involves the reaction of an electron-poor diene, such as a substituted tetrazine, with an electron-rich dienophile.

For example, the synthesis of a substituted pyridine can be achieved by reacting a 1,2,4-triazine (B1199460) with an enamine. The initial [4+2] cycloaddition adduct typically undergoes a retro-Diels-Alder reaction, extruding a stable molecule like nitrogen gas (N₂) to form a dihydropyridine (B1217469) intermediate, which then aromatizes to the final pyridine product. acsgcipr.org Specifically, the use of 3-bromotetrazines in Lewis acid-mediated iEDDA reactions with silyl-enol ethers has been shown to produce functionalized pyridazines with high regioselectivity. uzh.ch While this example leads to pyridazines, similar principles can be applied to access pyridine scaffolds by choosing appropriate azadiene and dienophile components. rsc.org This method is advantageous for creating highly substituted pyridines in a single, efficient step.

Introduction and Functionalization of the Phenyl Substituent

A key structural feature of the target molecule is the 4-methoxyphenyl (B3050149) group attached to the pyridine ring. Modern organometallic chemistry provides highly efficient methods for forging this crucial aryl-pyridine bond.

Cross-Coupling Approaches for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between aromatic rings. libretexts.org This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. libretexts.org

To synthesize this compound, one could perform a Suzuki-Miyaura reaction between a 3-bromo-4-halopyridine (e.g., 3-bromo-4-chloropyridine) and 4-methoxyphenylboronic acid. Alternatively, the coupling could be performed between 4-(4-methoxyphenyl)-3-pyridylboronic acid and a suitable brominating agent in a subsequent step. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like potassium carbonate or sodium phosphate. mdpi.comnih.gov The choice of catalyst, base, and solvent can be optimized to achieve high yields. mdpi.com This method is widely used due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. libretexts.org

Below is a table summarizing typical conditions for Suzuki-Miyaura reactions involving aryl halides.

ComponentExampleRole
Aryl Halide 5-(4-bromophenyl)-4,6-dichloropyrimidine mdpi.comElectrophilic partner
Boronic Acid 4-methoxyphenylboronic acid mdpi.comNucleophilic partner
Catalyst Pd(PPh₃)₄ (5 mol %) mdpi.comFacilitates oxidative addition and reductive elimination
Base K₃PO₄ mdpi.comActivates the boronic acid
Solvent 1,4-Dioxane mdpi.comReaction medium
Temperature 70–80 °C mdpi.comProvides energy for reaction

Regioselective Bromination Techniques on Pyridine and Phenyl Rings

The introduction of a bromine atom at a specific position on the 4-(4-methoxyphenyl)pyridine (B1348650) scaffold requires careful control of regioselectivity. Direct bromination of aromatic systems can often lead to a mixture of isomers, making selective synthesis a challenge. gelisim.edu.tr

For the synthesis of this compound, the bromine must be introduced at the C-3 position of the pyridine ring. Direct electrophilic bromination of 4-(4-methoxyphenyl)pyridine would likely be influenced by the directing effects of both the pyridine nitrogen (which deactivates the ring towards electrophilic attack and directs meta) and the activating methoxyphenyl group. The interplay of these electronic effects can make achieving high regioselectivity difficult.

Therefore, a more controlled approach is often necessary. This could involve a directed ortho-metalation strategy, where a directing group guides lithiation or metallation to the C-3 position, followed by quenching with a bromine source like N-bromosuccinimide (NBS) or molecular bromine. Alternatively, starting with a pre-functionalized pyridine, such as 3-aminopyridine, allows for the conversion of the amino group to a bromo group via a Sandmeyer-type reaction, providing unambiguous regiocontrol. A patent describes the direct bromination of pyridine using bromine in sulfuric acid at high temperatures to yield 3-bromopyridine (B30812). google.com Similar harsh conditions might be adaptable but could lack selectivity in a more complex substrate.

Chalcone-Based Synthetic Routes to Related Bromo-Methoxyphenyl-Pyridyl Derivatives

Chalcones, which are α,β-unsaturated ketones, serve as versatile intermediates in the synthesis of various heterocyclic compounds, including pyridines. nih.govresearchgate.net The standard method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction of an aldehyde with an acetophenone (B1666503). researchgate.net

To generate derivatives related to this compound, one could use appropriately substituted pyridyl aldehydes and methoxy-acetophenones, or vice versa. For example, reacting a bromo-pyridyl aldehyde with a methoxy-acetophenone can produce a chalcone (B49325) containing all the necessary structural motifs. These chalcone intermediates can then be cyclized with a suitable nitrogen source to form the pyridine ring. A study describes the synthesis of various pyridyl chalcones, including those with bromo and methoxy (B1213986) substitutions, for biological evaluation. mdpi.comresearchgate.net For instance, (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one was synthesized as part of a library of chalcone derivatives. nih.gov Another study details the synthesis of chalcones where a methoxyphenyl group is part of the acetophenone precursor and the aldehyde contains the pyridine ring. pensoft.net

The table below lists examples of related chalcone derivatives containing the key structural units.

Compound NameRing A (from Acetophenone)Ring B (from Aldehyde)Reference
(E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one2,4,6-trimethoxyphenyl5-bromopyridin-2-yl nih.gov
Aryl chalcone with p-Br-phenyl B-ring3-methoxyphenylp-Br-phenyl mdpi.com
1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one2-methoxyphenylpyridin-2-yl pensoft.net
1-(4-methoxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one4-methoxyphenylpyridin-3-yl pensoft.net

Considerations for Scalable and Sustainable Synthesis

The industrial production of specialty chemicals like this compound is increasingly governed by the principles of green and sustainable chemistry. These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and are economically viable on a large scale. Key considerations for the scalable and sustainable synthesis of this compound and its analogues involve the adoption of advanced synthetic methodologies, optimization of catalytic systems, and process intensification.

Green Synthetic Methodologies

Modern synthetic strategies are moving away from classical, often multi-step, procedures that suffer from low atom economy and generate significant waste. For pyridine derivatives, several green approaches have been developed.

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple reactants are combined in a single vessel to form a complex product in one step. This approach offers significant advantages, including reduced reaction times, lower energy consumption, and minimized waste production from intermediate purification steps. nih.gov These reactions align well with the principles of atom economy and are inherently more eco-friendly. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source has been recognized as a valuable tool in green chemistry. nih.govacs.org Compared to conventional heating, microwave-assisted synthesis often leads to dramatically shorter reaction times, higher yields, and cleaner reaction profiles with fewer byproducts. acs.org For instance, in the synthesis of certain pyridine derivatives, microwave irradiation reduced reaction times from several hours to just a few minutes while simultaneously increasing product yields. nih.govacs.org A synthesis for the closely related 3-bromo-4-(3,4,5-trimethoxyphenyl)pyridine utilizes a microwave reactor, highlighting the method's applicability for producing complex aryl-pyridines. nih.gov

Use of Greener Solvents: The choice of solvent is critical for sustainable synthesis. Efforts are focused on replacing hazardous or volatile organic solvents with more environmentally benign alternatives like ethanol, water, or even conducting reactions under solvent-free conditions. nih.govnih.govresearchgate.net Ethanol, for example, has been successfully used as a solvent in the microwave-assisted synthesis of novel pyridine derivatives. nih.govacs.org

Catalyst and Reaction Optimization

The synthesis of this compound typically relies on cross-coupling reactions, where catalyst performance is paramount for scalability.

Catalyst Stability and Efficiency: A common challenge in coupling reactions involving pyridines is the tendency of the pyridine nitrogen atom to coordinate with the metal catalyst (often palladium), leading to catalyst deactivation and reduced yields. researchgate.netmdpi.com To overcome this, research has focused on developing robust catalytic systems. Air-stable catalysts, such as certain cyclopalladated ferrocenylimine complexes, allow for high-yield synthesis of bipyridine derivatives without the need for stringent inert gas atmospheres, simplifying the process for large-scale production. preprints.orgresearchgate.net

Alternative Catalysts: To improve sustainability and reduce costs, there is a growing interest in replacing precious metal catalysts like palladium with more abundant and less toxic metals. Iron-catalyzed cyclization reactions, for example, have been developed for the green synthesis of substituted pyridines and have demonstrated applicability on a gram scale. rsc.org

The following table summarizes and compares different synthetic approaches relevant to the sustainable production of pyridine analogues.

MethodCatalyst/ReagentsReaction ConditionsKey AdvantagesReference
Microwave-Assisted SynthesisAmmonium acetateEthanol, Microwave Irradiation (2-7 min)Excellent yields (82-94%), significantly reduced reaction time, pure products, low cost. nih.govacs.org
Conventional HeatingAmmonium acetateEthanol, Reflux (6-9 hours)Standard method for comparison; lower yields (73-84%) and much longer reaction times than microwave method. nih.gov
Iron-Catalyzed CyclizationFeCl₃Absence of additivesUses an inexpensive, abundant metal catalyst; good functional group tolerance; demonstrated gram-scale applicability. rsc.org
Solvent-Free SynthesisNitrogen-doped graphene80°C, solvent-freeEliminates solvent waste; dual acid-base catalyst; short reaction times. researchgate.net
Palladium-Catalyzed Cross-CouplingCyclopalladated ferrocenylimineAir atmosphereCatalyst is stable in air, avoiding the need for inert gas; high yields. preprints.orgresearchgate.net

Reactivity and Mechanistic Investigations of 3 Bromo 4 4 Methoxyphenyl Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom on the electron-deficient pyridine (B92270) ring makes 3-Bromo-4-(4-methoxyphenyl)pyridine an excellent substrate for a range of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. mychemblog.com

Palladium-Catalyzed Coupling Protocols (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile synthetic methods. wikipedia.orglibretexts.org For this compound, these reactions provide a direct route to introduce a wide array of substituents at the 3-position of the pyridine core.

The general catalytic cycle for these reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, typically involves three key elementary steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or a related step for other couplings, and reductive elimination. youtube.comuni.luwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comarkat-usa.org The Suzuki-Miyaura reaction is widely used for the synthesis of biaryl compounds. For instance, the coupling of 3-bromopyridine (B30812) with 4-methoxyphenylboronic acid yields 3-(4-methoxyphenyl)pyridine, demonstrating the feasibility of such transformations on the pyridine scaffold. wikipedia.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
Boronic Acid/EsterCatalystLigandBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O100Good to Excellent
4-Tolylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene110High
3-Thienylboronic acidPdCl₂(dppf)-Cs₂CO₃DMF90Good

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.orglibretexts.org This method is invaluable for the synthesis of arylalkynes, which are important precursors for many complex molecules.

Table 2: Representative Conditions for Sonogashira Coupling of this compound
AlkyneCatalystCo-catalystBaseSolventTemperature (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF65Good to Excellent
TrimethylsilylacetylenePd(OAc)₂CuIDBUToluene80High
1-HeptynePd(PPh₃)₄CuIPiperidineDMFRoom TempGood

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. libretexts.orgnih.gov This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active compounds containing arylamine moieties.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound
AmineCatalystLigandBaseSolventTemperature (°C)Yield (%)
MorpholinePd₂(dba)₃XantphosNaOtBuDioxane100High
Aniline (B41778)Pd(OAc)₂BINAPCs₂CO₃Toluene110Good
n-ButylaminePd(OAc)₂tBuXPhosK₃PO₄THF80Good to Excellent

The first and often rate-determining step in the catalytic cycle is the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) species. youtube.com This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) complex. The reactivity of the aryl bromide in this step is influenced by the electronic nature of the pyridine ring and its substituents. The electron-withdrawing nature of the pyridine nitrogen generally enhances the rate of oxidative addition compared to analogous bromobenzenes.

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired product with a new C-C or C-heteroatom bond. youtube.com This step regenerates the catalytically active palladium(0) species, allowing the cycle to continue. Reductive elimination is generally favored for complexes with cis-oriented organic groups. The electronic properties and steric bulk of the ligands can also influence the rate of this step. For instance, electron-donating and bulky ligands can promote reductive elimination.

Other Catalytic Systems for C-C and C-Heteroatom Bond Formation

While palladium catalysis is predominant, other transition metals can also be employed for cross-coupling reactions involving aryl bromides. Nickel-based catalysts, for example, are often a more cost-effective alternative to palladium and can exhibit unique reactivity profiles. Copper-catalyzed reactions, such as the Ullmann condensation, provide classical methods for C-N and C-O bond formation, although they often require harsher reaction conditions than their palladium-catalyzed counterparts. libretexts.org

Functional Group Transformations and Derivatization

Beyond cross-coupling reactions at the C-Br bond, the this compound scaffold can undergo other functional group transformations. The methoxy (B1213986) group on the phenyl ring can potentially be cleaved to the corresponding phenol, which can then be further functionalized. The pyridine nitrogen can be quaternized or oxidized to the N-oxide, which can alter the reactivity of the ring and enable further derivatization.

For instance, the bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution, although this typically requires harsh conditions or activation of the ring system. Lithiation of the C-Br bond followed by quenching with an electrophile is another potential route for derivatization, though this can be complicated by the presence of the acidic protons on the pyridine ring and the methoxy group.

Nucleophilic Displacement of the Bromine Atom

The displacement of the bromine atom at the C-3 position of the pyridine ring is a key transformation. Generally, nucleophilic aromatic substitution (SNAr) on a pyridine ring is most favorable at the C-2 and C-4 positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. quimicaorganica.org Substitution at the C-3 position is significantly slower via this mechanism.

However, substitution at the C-3 position of bromopyridines can proceed through an alternative pathway: an elimination-addition reaction involving a highly reactive pyridyne intermediate. researchgate.net This mechanism is typically favored under conditions employing a strong base.

Studies on the closely related compound, 3-bromo-4-nitropyridine (B1272033), provide significant insight into the potential complexities of nucleophilic substitution on this scaffold. In the reaction of 3-bromo-4-nitropyridine with various amines, researchers observed not only the expected direct substitution product but also a major, unexpected product resulting from the migration of the nitro group from the C-4 to the C-3 position. clockss.org This rearrangement was found to be highly dependent on the reaction conditions, particularly the solvent. The formation of the nitro-group migration product is prominent in polar aprotic solvents, while the expected direct nucleophilic substitution occurs under all tested conditions. clockss.org

This observation of substituent migration highlights a potential reactive pathway for this compound that could compete with direct displacement of the bromine atom, depending on the chosen nucleophile and reaction conditions.

Electrophilic Aromatic Substitution on the Methoxyphenyl Moiety

Electrophilic aromatic substitution (EAS) offers a route to functionalize the methoxyphenyl portion of the molecule. The reactivity of the two rings towards electrophiles is vastly different. The pyridine ring is strongly deactivated towards EAS due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org Any reaction with electrophiles under acidic conditions is further hindered by the protonation of the basic nitrogen, which dramatically increases the ring's deactivation. wikipedia.orgyoutube.com

In contrast, the methoxyphenyl ring is activated towards EAS. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group due to its ability to donate electron density via resonance. wikipedia.org Since the para position is occupied by the pyridine ring, electrophilic attack is anticipated to occur at the two equivalent ortho positions (C-3' and C-5') relative to the methoxy group. While the pyridine ring itself has a deactivating effect on the phenyl ring to which it is attached, the strong activating nature of the methoxy group is expected to direct substitution onto the methoxyphenyl moiety. No specific experimental studies detailing the electrophilic aromatic substitution on this compound were identified in the reviewed literature.

Modification of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for modification. The nitrogen is basic and readily reacts with acids to form pyridinium (B92312) salts. youtube.com This is a fundamental reaction that, as noted earlier, deactivates the ring towards electrophilic attack.

Two common synthetic modifications of the pyridine nitrogen are N-alkylation and N-oxidation.

N-Alkylation/Quaternization: Reaction with alkyl halides (e.g., methyl iodide) can form quaternary pyridinium salts. This modification further increases the electron-deficient nature of the pyridine ring.

N-Oxidation: Treatment with oxidizing agents, such as peroxy acids (e.g., m-CPBA), can convert the pyridine to a pyridine N-oxide. This transformation is synthetically useful as it alters the ring's reactivity. The N-oxide group increases the electron density at the C-2 and C-4 positions, facilitating both nucleophilic and electrophilic substitution. wikipedia.orgrsc.org For electrophilic substitution, N-oxide formation can activate the ring, often directing substitution to the C-4 position. wikipedia.org The N-oxide can later be removed by reduction. researchgate.net

While these modifications are standard for pyridine derivatives, specific examples of N-oxidation or N-alkylation performed on this compound were not found in the surveyed literature.

Investigation of Reaction Regioselectivity and Stereoselectivity

Regioselectivity is a critical consideration in the functionalization of this compound, given its multiple potential reaction sites.

As discussed previously, the regioselectivity of nucleophilic substitution is highly condition-dependent. Mechanistic studies on 3-bromopyridines show that while direct substitution at C-3 is difficult, the use of strong bases can induce an elimination-addition (pyridyne) pathway that leads to substitution at the C-4 position. researchgate.net This provides a method for achieving 4-selective functionalization.

The influence of the C-4 substituent is profound, as demonstrated by studies on 3-bromo-4-nitropyridine. The reaction with amines can lead to a mixture of products, with the ratio of direct C-3 substitution versus a rearranged C-3 aminated, C-4 nitro product being controlled by the choice of solvent and base. clockss.org This indicates that the electronic nature of the C-4 substituent and its interaction with the reaction media can dictate the regiochemical outcome.

Table 1: Regioselectivity in the Reaction of 3-Bromo-4-nitropyridine with an Amine under Various Conditions clockss.org
SolventBaseTemperature (°C)Time (h)Product A Yield (%) (Direct Substitution)Product B Yield (%) (Nitro Migration)
DMSOTEA9012Data not specifiedData not specified (Major product)
THFTEA701683Trace

Product A: 3-amino-4-nitropyridine (B85709) derivative; Product B: 3-amino-4-nitropyridine derivative (rearranged)

No studies concerning the stereoselectivity of reactions involving this compound were identified.

Mechanistic Studies of Non-Coupling Reactions (e.g., radical-free pathways in cycloadditions)

A review of the scientific literature did not yield any mechanistic studies of non-coupling reactions, such as cycloadditions, involving this compound as a substrate.

Applications of 3 Bromo 4 4 Methoxyphenyl Pyridine As a Key Building Block in Organic Synthesis

Construction of Diverse Heterocyclic Frameworks

The 3-bromo-4-arylpyridine motif is a fundamental component in the synthesis of a wide array of more complex heterocyclic systems. The bromine atom serves as a synthetic handle for cyclization and annulation reactions, enabling the assembly of fused ring systems with significant biological and material science applications.

For instance, synthetic strategies often target the creation of fused pyrazole (B372694) systems. The synthesis of various pyrazolo[3,4-b]pyridine derivatives, which are recognized for their potential antimicrobial and antiproliferative activities, can be envisioned starting from precursors like 3-bromo-4-(4-methoxyphenyl)pyridine. organic-chemistry.org Methodologies such as cascade 6-endo-dig cyclization reactions have been developed for the synthesis of functionalized pyrazolo[3,4-b]pyridines from related starting materials. researchgate.net These reactions demonstrate the utility of a halogenated pyridine (B92270) framework in building intricate heterocyclic structures.

Similarly, the synthesis of pyridazine (B1198779) and its fused derivatives is another area where this building block is of great importance. Pyridazines are known scaffolds in medicinal chemistry. chemspider.com An inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl-enol ethers provides a regiocontrolled route to 3-bromo-4-aryl-pyridazines. chemspider.com This approach highlights how the bromo-aryl-pyridine structure can be transformed into a different six-membered heterocyclic ring, the pyridazine, which can then be further functionalized. Research has also been conducted into the synthesis of more complex systems like pyridazino[4,5-d]pyridazines and sulfamoylpyrazolo[3,4-c]pyridazines, showcasing the broad applicability of such precursors in heterocyclic chemistry. rsc.orgscirp.org

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound extends beyond cyclization reactions to its role as a foundational piece in the assembly of larger, more complex organic molecules. Its ability to participate in a variety of coupling reactions makes it an ideal starting point for introducing molecular diversity.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency and atom economy. wikipedia.org While specific MCRs involving this compound are not extensively documented, its structural features make it a prime candidate for inclusion in such synthetic strategies. For example, the Hantzsch pyridine synthesis, a classic MCR, can be modified to use anilines as the nitrogen source to produce N-aryl-dihydropyridines, which have shown significant anticancer activity. nih.gov A building block like this compound could potentially be modified—for instance, by converting the bromo group to an amino group via a Buchwald-Hartwig amination—to serve as the aniline (B41778) component in such an MCR, leading to highly complex dihydropyridine (B1217469) structures. nih.govwikipedia.org

The bromine atom on the pyridine ring is the key to its utility in synthesizing highly functionalized derivatives. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Coupling ReactionDescriptionPotential Product from this compound
Suzuki Coupling Reaction of the organohalide with a boronic acid or ester to form a C-C bond. organic-chemistry.orgwikipedia.orglibretexts.org3-Aryl-4-(4-methoxyphenyl)pyridine
Sonogashira Coupling Reaction of the organohalide with a terminal alkyne to form a C-C bond. scirp.orgscirp.orgwikipedia.orgresearchgate.netnih.gov3-Alkynyl-4-(4-methoxyphenyl)pyridine
Heck Coupling Reaction of the organohalide with an alkene to form a substituted alkene. acs.orgwikipedia.orgorganic-chemistry.orgbeilstein-journals.orgthieme-connect.de3-Alkenyl-4-(4-methoxyphenyl)pyridine
Buchwald-Hartwig Amination Reaction of the organohalide with an amine to form a C-N bond. chemspider.comrsc.orgwikipedia.orglibretexts.orgnih.gov3-Amino-4-(4-methoxyphenyl)pyridine derivative

For example, the Suzuki reaction allows for the introduction of various aryl or heteroaryl substituents at the 3-position, creating complex biaryl structures. researchgate.netwikipedia.org The Sonogashira coupling provides a route to 3-alkynylpyridines, which are themselves versatile intermediates for further transformations or as components in conjugated materials. scirp.orgscirp.org Similarly, the Heck reaction can introduce alkenyl groups, wikipedia.org and the Buchwald-Hartwig amination allows for the formation of C-N bonds, opening pathways to a vast number of amine-containing derivatives. wikipedia.org These reactions enable the systematic modification of the pyridine core, allowing chemists to fine-tune the properties of the resulting molecules.

The downstream functionalization of pyridazine derivatives synthesized from bromo-precursors has also been demonstrated. Once a 3-bromo-4-aryl-pyridazine is formed, the bromine atom can be selectively replaced using various cross-coupling protocols to yield 3,4-disubstituted pyridazines with excellent control over the substitution pattern. chemspider.com

Contribution to Structure-Activity Relationship Studies in Related Systems

In medicinal chemistry and materials science, understanding the relationship between a molecule's structure and its function or activity (Structure-Activity Relationship, SAR) is paramount. The synthesis of a library of related compounds with systematic structural variations is a cornerstone of SAR studies.

This compound is an ideal scaffold for generating compound libraries for SAR studies. By leveraging the cross-coupling reactions discussed previously, researchers can systematically vary the substituent at the 3-position of the pyridine ring while keeping the 4-(4-methoxyphenyl)pyridine (B1348650) core constant.

For example, in the development of kinase inhibitors, a common strategy in cancer therapy, pyrazolo[3,4-d]pyrimidine derivatives have been investigated. nih.gov An SAR study on this class of compounds involved synthesizing a series of derivatives to identify which structural features were essential for potent inhibition of specific kinases like FLT3 and VEGFR2. nih.gov Although this study did not start from this compound itself, it exemplifies the process. A synthetic chemist could use our title compound to build a library of novel pyrazolo-fused pyridines. Each new compound, differing only in the group attached at the original bromine position, could be tested for its biological activity. The resulting data would help elucidate the structural requirements for that activity—for instance, whether a bulky, electron-donating, or hydrogen-bond-donating group at that position enhances or diminishes the desired effect. This systematic approach is crucial for optimizing lead compounds in drug discovery and for designing materials with specific electronic or photophysical properties.

Theoretical and Computational Studies on 3 Bromo 4 4 Methoxyphenyl Pyridine and Analogues

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. For 3-Bromo-4-(4-methoxyphenyl)pyridine and its analogues, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), have been instrumental in elucidating various molecular characteristics.

Elucidation of Molecular Geometry and Conformation

Computational studies on analogues like (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one reveal that the ground state geometry is characterized by a nearly coplanar arrangement of the phenyl and pyridine (B92270) rings. researchgate.net This planarity is crucial for the electronic conjugation between the two aromatic systems. For instance, in the crystal structure of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139), the dihedral angle between the phenyl and the fused pyridine ring system is a mere 0.62(17)°. iucr.orgiucr.org This planarity facilitates intramolecular interactions, such as C-H···N hydrogen bonds. iucr.orgiucr.org

DFT-optimized geometries are generally found to be in good agreement with experimental data from X-ray crystallography, confirming the accuracy of the computational models for predicting the three-dimensional structure of these molecules. researchgate.netiucr.orgiucr.org The planarity between the two rings is a key conformational feature, influencing the electronic and optical properties of the molecule.

Table 1: Selected Optimized Geometrical Parameters for an Analogue, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine Data sourced from DFT calculations and compared with experimental X-ray diffraction data.

Parameter Bond/Angle DFT Calculated Value Experimental Value
Bond Length (Å) C-Br (phenyl) 2.001 Å 1.907 Å
C-Br (imidazo[1,2-a]pyridine) 1.932 Å 1.895 Å
C-N (imidazole) 1.391 Å 1.385 Å
C=N (imidazole) 1.325 Å 1.319 Å
Bond Angle (°) C-C-Br (phenyl) 119.8° 120.0°
C-N-C (imidazole) 106.8° 107.0°

| Dihedral Angle (°) | Phenyl-Pyridine Rings | 0.0° | 0.62° |

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound analogues are governed by their frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. iucr.orgiucr.orgiucr.org

Calculations for bromo-phenyl-pyridine analogues show that the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is distributed over the electron-accepting pyridine ring. iucr.org This separation of electron density indicates a potential for intramolecular charge transfer (ICT) upon electronic excitation. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net

For example, DFT calculations on 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione yielded HOMO and LUMO energies of -5.8915 eV and -1.9353 eV, respectively, resulting in an energy gap of 3.9562 eV. iucr.org Another study on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine found a HOMO-LUMO gap of 4.343 eV. iucr.orgiucr.org These values are indicative of charge transfer interactions within the molecules.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these systems, the negative potential (red regions) is typically located around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy (B1213986) group, identifying them as sites susceptible to electrophilic attack. The positive potential (blue regions) is usually found over the hydrogen atoms.

Table 2: Calculated Electronic Properties for Bromo-Phenyl-Pyridine Analogues

Compound Analogue HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
9-(3-bromo-4-hydroxy-5-methoxyphenyl)-...-dione iucr.org -5.8915 -1.9353 3.9562

Prediction and Validation of Spectroscopic Properties (e.g., Vibrational Frequencies, Nuclear Magnetic Resonance Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. Theoretical vibrational frequencies (FT-IR and Raman) are calculated to understand the molecule's vibrational modes. scispace.comejournal.by A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method, leading to excellent agreement with experimental spectra. scispace.comejournal.by

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are also accurately predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netaps.orgrsc.org For analogues such as (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, calculated chemical shifts show good correlation with experimental values, aiding in the structural elucidation and assignment of signals. researchgate.net

Non-Linear Optical (NLO) Properties Evaluation through Quantum Chemical Calculations

Molecules with donor-π-acceptor (D-π-A) architectures, like this compound, are of significant interest for their non-linear optical (NLO) properties. Quantum chemical calculations are used to evaluate key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.netripublication.com

A large hyperpolarizability value (β) indicates a strong NLO response, which is crucial for applications in optoelectronics and photonics, such as frequency doubling (second-harmonic generation). ripublication.com Theoretical studies on analogues show that the presence of the electron-donating methoxy group and the electron-withdrawing pyridine ring, connected through a conjugated system, can lead to significant NLO activity. researchgate.netias.ac.in DFT calculations for (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one have been performed to determine these NLO parameters, confirming its potential as an NLO material. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

The synthesis of 4-arylpyridines like this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comnih.gov DFT is a vital tool for modeling the reaction mechanisms of these complex catalytic cycles. researchgate.netrsc.org

Computational studies investigate the full catalytic cycle, including the three main stages: oxidative addition, transmetallation, and reductive elimination. researchgate.netnih.gov By calculating the free energy barriers of each step and the structures of the transition states, researchers can understand the reaction kinetics and selectivity. researchgate.net These models can probe the effect of different phosphine (B1218219) ligands, bases, and solvents on the reaction outcome. researchgate.netnih.gov For the Suzuki coupling, computational insights have helped to rationalize the role of the base and have benchmarked the energies of key intermediates, providing a deeper understanding of the factors that control catalytic efficiency. rsc.org

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM) and its integral equation formalism variant (IEF-PCM), are used to simulate solvation effects. researchgate.netresearchgate.netbohrium.com

These studies reveal that changes in solvent polarity can alter the molecular geometry, dipole moment, and electronic absorption and emission spectra (solvatochromism). researchgate.netdntb.gov.ua For donor-acceptor pyridine derivatives, a significant redistribution of electron density occurs in the excited state, leading to a larger dipole moment compared to the ground state. researchgate.netdntb.gov.ua This often results in a pronounced red-shift in fluorescence spectra as solvent polarity increases. researchgate.net DFT calculations incorporating solvent effects are thus essential for accurately predicting the behavior of this compound in solution and for correlating theoretical predictions with experimental results obtained in different media. researchgate.netbohrium.com

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of pyridine (B92270) rings, particularly through C-H activation, remains a vibrant area of research. For "3-Bromo-4-(4-methoxyphenyl)pyridine," the development of novel catalytic systems is crucial for selectively modifying the pyridine core without disturbing the existing bromo and methoxyphenyl substituents.

Future research will likely focus on:

Site-Selective C-H Activation: While the bromine atom offers a handle for traditional cross-coupling reactions, direct C-H functionalization at other positions of the pyridine ring would provide a more atom-economical approach to diversification. Research into transition-metal catalysts, such as those based on rhodium, iridium, and palladium, could lead to methods for selective C-H arylation, alkylation, or amination of the pyridine ring. beilstein-journals.orgnih.govnih.govacs.org The development of directing groups that can be temporarily installed on the pyridine nitrogen could guide the catalyst to a specific C-H bond, offering precise control over the reaction's regioselectivity. acs.org

Dual Catalytic Cycles: Systems that combine two different catalytic cycles could enable tandem reactions, where the bromine atom is functionalized in one step, followed by a C-H activation at another position in a concerted manner. This would allow for the rapid construction of complex, multi-substituted pyridine derivatives from a single precursor.

Earth-Abundant Metal Catalysis: To enhance the sustainability of synthetic routes, research is shifting towards the use of earth-abundant and less toxic metals like iron, copper, and nickel as catalysts for cross-coupling and C-H functionalization reactions. nih.govacs.org Developing such catalysts for the transformation of "this compound" would be a significant step towards greener chemical processes.

A hypothetical example of a novel catalytic functionalization is presented in the table below:

Catalyst SystemTarget TransformationPotential ProductSignificance
Rh(III)/[Cp*RhCl2]2C-H Alkenylation3-Bromo-4-(4-methoxyphenyl)-2-vinylpyridineIntroduction of a polymerizable group
Pd(OAc)2/LigandC-H Arylation3-Bromo-2-aryl-4-(4-methoxyphenyl)pyridineSynthesis of complex biaryl systems
Ir(I)/BipyridineC-H Borylation3-Bromo-4-(4-methoxyphenyl)-2-(Bpin)pyridineVersatile intermediate for further coupling

Exploration of Advanced Synthetic Methodologies

Beyond catalytic functionalization, the exploration of advanced synthetic methodologies will be key to unlocking the full potential of "this compound" as a building block.

Emerging areas of interest include:

Cross-Coupling Reactions: While Suzuki and similar cross-coupling reactions are established methods for biaryl synthesis, there is ongoing research to expand their scope and efficiency. acs.orgnih.govorganic-chemistry.orgrsc.org For "this compound," this could involve the use of novel boronic acid derivatives or alternative coupling partners to introduce a wide range of functional groups at the 3-position. researchgate.net

Domino and Multicomponent Reactions: Designing one-pot reactions where multiple bonds are formed in a single operation can significantly improve synthetic efficiency. rsc.org A potential domino reaction could involve the initial Suzuki coupling at the bromine position, followed by an in-situ cyclization or condensation reaction involving the pyridine nitrogen or the methoxy (B1213986) group.

Photoredox Catalysis: This rapidly developing field uses light to drive chemical reactions under mild conditions. Photoredox catalysis could be employed for the functionalization of "this compound," for instance, in radical-based C-H functionalization or cross-coupling reactions that are not accessible through traditional thermal methods.

The following table outlines potential advanced synthetic transformations:

MethodologyReagentsPotential ProductAdvantage
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst3-Aryl-4-(4-methoxyphenyl)pyridineCreation of diverse biaryl structures
Buchwald-Hartwig AminationAmine, Pd catalyst3-Amino-4-(4-methoxyphenyl)pyridineIntroduction of nitrogen-containing functional groups
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst3-Alkynyl-4-(4-methoxyphenyl)pyridineAccess to linear, rigid structures

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. mit.eduwikipedia.org

Flow Chemistry: The synthesis of "this compound" and its subsequent functionalization could be adapted to flow chemistry systems. nih.govinterchim.fr This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purities. The use of packed-bed reactors with immobilized catalysts could also simplify product purification and catalyst recycling.

Automated Synthesis: Automated platforms, which combine robotics and software to perform chemical reactions, can accelerate the discovery of new derivatives and the optimization of reaction conditions. researchgate.netnih.govchemspeed.com An automated system could be programmed to perform a matrix of experiments, varying catalysts, ligands, and reaction conditions for the functionalization of "this compound," rapidly identifying the optimal parameters for a desired transformation.

In Silico Design and Prediction of Novel Transformations

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. researchgate.netresearchgate.net

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of "this compound" and predict its reactivity towards different reagents and catalysts. nih.govmdpi.com This can help in understanding the regioselectivity of reactions and in designing catalysts that favor a specific outcome.

Virtual Screening: In silico screening of virtual libraries of catalysts and reactants can identify promising candidates for new transformations of "this compound" before they are tested in the laboratory, saving time and resources.

Mechanism Elucidation: Computational studies can provide detailed insights into the mechanisms of reactions involving "this compound," helping to rationalize experimental observations and guide the development of improved synthetic methods.

Applications in Next-Generation Materials Chemistry

The unique electronic and structural features of "this compound" make it a promising candidate for applications in materials science, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs): Functionalized pyridine and biaryl derivatives are known to be effective as hole-transporting materials (HTMs) and host materials in OLEDs. nih.govacs.orgnih.govresearchgate.netacs.org The methoxy group in "this compound" is an electron-donating group that can be beneficial for hole transport, while the pyridine ring provides electron-accepting properties. By further functionalizing the molecule, for example, through cross-coupling reactions at the bromine position, its electronic properties can be fine-tuned to optimize its performance in OLED devices.

Organic Photovoltaics (OPVs): The donor-acceptor architecture inherent in the "this compound" scaffold is also of interest for the development of new organic materials for solar cells.

Sensors and Probes: The pyridine nitrogen can act as a coordination site for metal ions, suggesting that derivatives of "this compound" could be developed as fluorescent sensors for the detection of specific metal ions.

The potential applications in materials chemistry are summarized in the table below:

Application AreaDesired PropertyPotential Modification
OLEDsHigh hole mobility, suitable HOMO/LUMO levelsAttachment of extended aromatic systems via Suzuki coupling
OPVsBroad absorption spectrum, good charge separationIntroduction of strong electron-withdrawing groups
Chemical SensorsSelective binding to analytesFunctionalization with specific recognition motifs

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-4-(4-methoxyphenyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions like Suzuki-Miyaura, where a brominated pyridine reacts with a 4-methoxyphenyl boronic acid derivative. Key factors include:

  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are critical for C–C bond formation. For example, highlights Pd catalysis in analogous bromopyridine couplings .
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) improve reagent solubility and reaction homogeneity.
  • Temperature : Reactions often proceed at 80–100°C under inert gas (argon/nitrogen) to prevent oxidation .
  • Yield Optimization : Byproduct formation (e.g., debromination) can be minimized using excess boronic acid (1.2–1.5 equiv) and controlled heating rates .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Use a multi-technique approach:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the methoxy group (~δ 3.8 ppm in ¹H NMR) and aromatic protons (δ 6.5–8.5 ppm) provide diagnostic peaks .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₁₁BrN₂O: ~294.03 g/mol).
  • X-ray Crystallography : For crystalline samples, SHELX software ( ) resolves bond angles and intermolecular interactions, critical for confirming regioselectivity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom at the 3-position is activated by electron-withdrawing effects of the pyridine ring, favoring SNAr (nucleophilic aromatic substitution). Key factors:

  • Electron-Deficient Ring : Pyridine’s nitrogen enhances electrophilicity at the 3-position, as shown in analogous bromopyridines ().
  • Leaving Group Stability : Bromide departure is facilitated by resonance stabilization from the adjacent 4-methoxyphenyl group.
  • Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate constants under varying conditions (e.g., solvent polarity, nucleophile strength).

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., bromine for covalent binding). and used DFT to study similar bromopyridines’ electronic profiles .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. For instance, notes bromopyridines’ kinase inhibition via hydrophobic and halogen bonding .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5 for balanced solubility/permeability).

Q. How do crystal packing and supramolecular interactions affect the physicochemical properties of this compound?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π, halogen bonding) using CrystalExplorer. and discuss such analyses for related pyridines .
  • Thermal Stability : DSC/TGA reveals melting points and decomposition patterns, critical for material science applications.
  • Solubility Trends : Methoxy groups enhance solubility in polar solvents, but bromine may reduce it—balance via co-crystallization ().

Data Contradiction Analysis

Q. Discrepancies in reported yields for Suzuki-Miyaura couplings: How to troubleshoot?

  • Methodological Answer :

  • Catalyst Loading : reports >80% yields with Pd(PPh₃)₄, while shows lower yields (~50%)—likely due to catalyst deactivation. Use fresh catalysts and degassed solvents .
  • Substrate Purity : Impurities in boronic acids (e.g., protodeboronation) reduce efficiency. Pre-purify via recrystallization or flash chromatography.
  • Reaction Monitoring : Use in-situ IR or GC-MS to detect intermediates and optimize reaction times .

Research Tools and Workflows

Q. Which software suites are recommended for crystallographic analysis of this compound?

  • Methodological Answer :

  • SHELX Suite : For structure refinement ( ). SHELXL handles anisotropic displacement parameters, critical for accurate bond-length resolution .
  • WinGX/ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams ( –11) .
  • Mercury (CCDC) : Visualize crystal packing and hydrogen-bonding networks .

Biological Activity Profiling

Q. What in vitro assays are suitable for evaluating kinase inhibition by this compound?

  • Methodological Answer :

  • Kinase Glo Assays : Measure ATP depletion to quantify inhibition (IC₅₀ values).
  • Cellular Proliferation Assays : Use cancer cell lines (e.g., HeLa) with MTT/WST-1 reagents to assess cytotoxicity ().
  • SPR (Surface Plasmon Resonance) : Determine binding kinetics (ka/kd) for target engagement validation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.